![molecular formula C7H8ClN3O B3059464 2-Chloro-6-methyl-isonicotinic acid hydrazide CAS No. 19353-99-2](/img/structure/B3059464.png)
2-Chloro-6-methyl-isonicotinic acid hydrazide
Overview
Description
“2-Chloro-6-methyl-isonicotinic acid hydrazide” is a derivative of isonicotinic acid . It is related to compounds that target HCV-encoded proteins involved in viral replication and infection .
Synthesis Analysis
The synthesis of isonicotinic acid derivatives, such as “2-Chloro-6-methyl-isonicotinic acid hydrazide”, often starts with isonicotinic acid as the starting material . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
Chemical Structure and Activity
2-Chloro-6-methyl-isonicotinic acid hydrazide is related to isonicotinic acid hydrazides, which have been extensively studied for their biological activities, particularly in relation to their tuberculostatic properties. Quantitative structure-activity studies of 2-substituted isonicotinic acid hydrazides, including those with chlorine substituents, show that the electronic, steric, and lipophilic properties of substituents significantly affect their biological activity against Mycobacterium tuberculosis. The reactivity of the pyridine nitrogen atom in these compounds is crucial for their biological activity, indicating that modifications to the isonicotinic acid hydrazide structure, such as the addition of a chlorine atom, could impact their effectiveness and mode of action (Seydel, Schaper, Wempe, & Cordes, 1976).
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-Chloro-6-methyl-isonicotinic acid hydrazide, such as various isonicotinic acid hydrazide derivatives, have been reported. These studies include the synthesis of Schiff base compounds from isonicotinic acid hydrazide and their subsequent characterization through methods like elemental analysis, IR, and 1H NMR spectroscopy. The structural details of these compounds, including their crystallization in different space groups and the formation of intermolecular hydrogen bonds, provide insights into their potential interactions with biological targets (Yang, 2007).
Metal Chelation Properties
Studies on the chelation properties of aroylhydrazones derived from isonicotinic acid hydrazide have shown that these compounds can form metal chelates with various metals, including Cu(II), Ni(II), Zn(II), and Co(II). The coordination behavior of these hydrazones with different metal ions provides valuable information on their potential use in developing metal-based drugs or diagnostic agents. The analytical, electronic spectra, magnetic measurements, and thermal analyses of these chelates contribute to understanding their stability and reactivity (Maurya, Patel, & Sutradhar, 2003).
Potential for New Derivatives
The synthesis of novel derivatives of isonicotinic acid hydrazide, including those with benzaldehyde substitutions, has been explored for their antimicrobial properties. These studies indicate the potential for developing new compounds based on the isonicotinic acid hydrazide framework that could offer enhanced biological activities or specific properties suitable for scientific research or therapeutic applications (Parle & Singh, 2017).
Future Directions
properties
IUPAC Name |
2-chloro-6-methylpyridine-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBZGORQVBEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388675 | |
Record name | 2-chloro-6-methylisonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-isonicotinic acid hydrazide | |
CAS RN |
19353-99-2 | |
Record name | 2-chloro-6-methylisonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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